molecular formula C22H26O7 B1673701 2-(4-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetic acid CAS No. 79558-09-1

2-(4-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetic acid

Cat. No. B1673701
CAS RN: 79558-09-1
M. Wt: 402.4 g/mol
InChI Key: HBBVCKCCQCQCTJ-UHFFFAOYSA-N
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Description

This compound is an aromatic ketone . It is a cell-permeable phenoxyacetic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H26O7 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure (C22H26O7) .

Scientific Research Applications

  • Scientific Field: Biochemistry
    • Application : This compound, also known as L-165,041, is used as a ligand for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ) .
    • Method of Application : The compound is applied to cells in culture to study its effects on PPARβ/δ .
    • Results : The use of this compound has helped researchers understand the role of PPARβ/δ in various biological processes .

    Scientific Field: Pharmacology

    • Application : L-165,041 has potential therapeutic applications in treating pathological cardiovascular conditions, such as restenosis and atherosclerosis .
    • Method of Application : The compound could be administered as a drug to patients suffering from these conditions .
    • Results : While the specific outcomes would depend on the individual patient and the severity of their condition, the overall goal would be to alleviate the symptoms of these cardiovascular diseases .

    Scientific Field: Cell Biology

    • Application : L-165,041 is a cell-permeable phenoxyacetic acid derivative that acts as a potent and selective peroxisome proliferator activator receptor δ (PPARδ) agonist .
    • Method of Application : The compound is applied to cells in culture to study its effects on PPARδ .
    • Results : The use of this compound has helped researchers understand the role of PPARδ in various biological processes .

    Scientific Field: Biochemical Pharmacology

    • Application : L-165,041 has been found to have a binding affinity for the Fatty acid-binding protein, intestinal (FABP2) in humans .
    • Method of Application : The compound is used in Isothermal titration calorimetry (ITC) experiments carried out with a microcalorimeter .
    • Results : The binding affinity (Kd) of L-165,041 for FABP2 was found to be 7.20E+3 nM at a temperature of 2°C .

    Scientific Field: Cell Biology

    • Application : L-165,041 has been used to study the agonist activity at human PPAR-delta expressed in CHO-K1 cells .
    • Method of Application : The compound is applied to CHO-K1 cells expressing human PPAR-delta .
    • Results : The EC50 of L-165,041 was found to be 6 nM .

    Scientific Field: Molecular Pharmacology

    • Application : L-165,041 has been used to study the agonist activity for murine PPAR delta receptor .
    • Method of Application : The compound is used in a transcriptional activation assay .
    • Results : The EC50 of L-165,041 was found to be 3.80E+3 nM .

Future Directions

Given its mechanism of action, this compound could be further explored for its potential in treating cardiovascular conditions and diabetic nephropathy .

properties

IUPAC Name

2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-3-5-19-20(11-10-18(15(2)23)22(19)26)28-13-4-12-27-16-6-8-17(9-7-16)29-14-21(24)25/h6-11,26H,3-5,12-14H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBVCKCCQCQCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Record name L-165041
Source Wikipedia
URL https://en.wikipedia.org/wiki/L-165041
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040745
Record name 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetic acid

CAS RN

79558-09-1
Record name 2-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79558-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-(2-propyl-3-hydroxy-4-acetyl)phenoxy)propyloxyphenoxy acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079558091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-165041
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RV682Z3FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GF Filzen, L Bratton, XM Cheng, N Erasga… - Bioorganic & medicinal …, 2007 - Elsevier
Recent literature has suggested the benefit of selective PPARδ agonists for the treatment of atherosclerosis and other disease states associated with the metabolic syndrome. Herein we …
Number of citations: 35 www.sciencedirect.com
LD Bratton, GF Filzen, A Geyer, JK Hoffman… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 1,4-benzyloxybenzylsulfanylaryl carboxylic acids were prepared and their activities for PPAR receptor subtypes (α, δ, and γ) with potential indications for the treatment of …
Number of citations: 9 www.sciencedirect.com
C Sahin, L Magomedova, TAM Ferreira… - Journal of Medicinal …, 2022 - ACS Publications
Metabolic diseases are increasing at staggering rates globally. The peroxisome proliferator-activated receptors (PPARα/γ/δ) are fatty acid sensors that help mitigate imbalances …
Number of citations: 7 pubs.acs.org
I Dahmani, K Ludwig, S Chiantia - Bioscience reports, 2019 - portlandpress.com
The matrix protein M1 of the Influenza A virus (IAV) is supposed to mediate viral assembly and budding at the plasma membrane (PM) of infected cells. In order for a new viral particle to …
Number of citations: 21 portlandpress.com
I Dahmani - 2021 - publishup.uni-potsdam.de
Influenza A virus (IAV) is a pathogen responsible for severe seasonal epidemics threatening human and animal populations every year. During the viral assembly process in the …
Number of citations: 2 publishup.uni-potsdam.de
I Dahmani, K Ludwig, S Chiantia - 2019 - researchgate.net
The matrix protein M1 of the Influenza A virus is considered to mediate viral assembly and budding at the plasma membrane (PM) of infected cells. In order for a new viral particle to form…
Number of citations: 3 www.researchgate.net

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